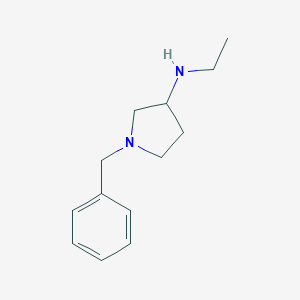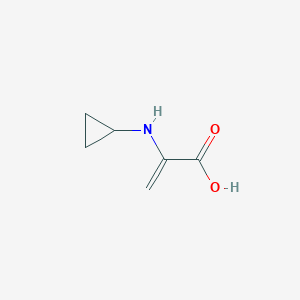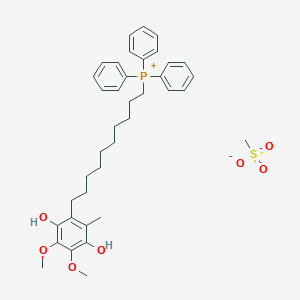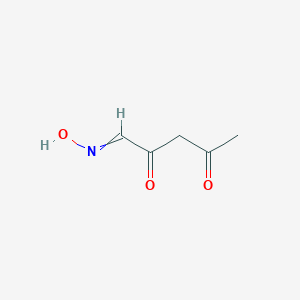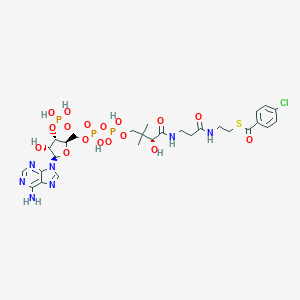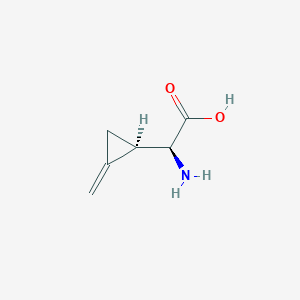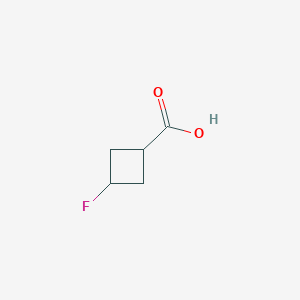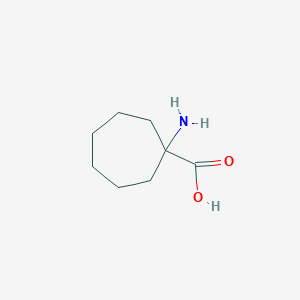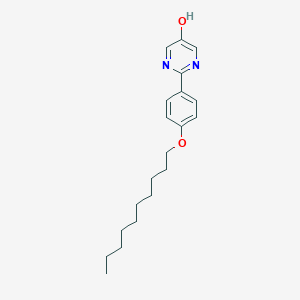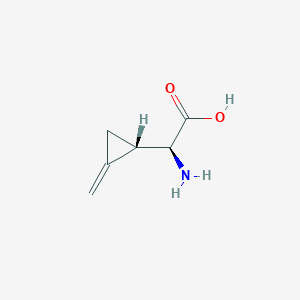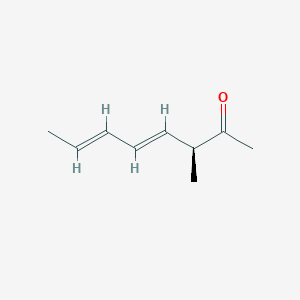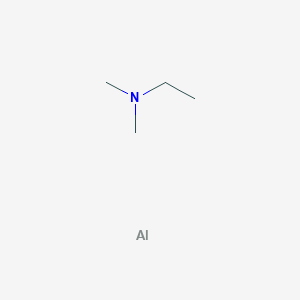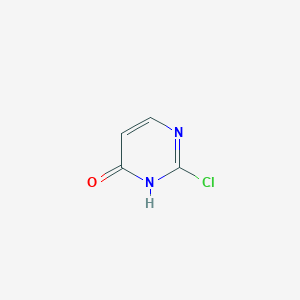
Salviolone
Overview
Description
Salviolone is a diterpenoid compound isolated from the roots of Salvia miltiorrhizaThis compound is part of a group of natural products known for their diverse biological activities, including antiproliferative and anticancer effects . This compound has been shown to impair the viability of melanoma cells without affecting the growth of normal melanocytes .
Mechanism of Action
Target of Action
Salviolone, a natural diterpenoid derivative, primarily targets cell-cycle-related proteins . It has been shown to increase the expression of P21 protein in a P53-dependent manner . Additionally, it modulates the phosphorylation level of the signal transducer and activator of transcription (STAT3) .
Mode of Action
This compound interacts with its targets, leading to a multitarget effect on cell-cycle-related proteins . It impairs cell cycle progression, thereby inhibiting the growth of certain cancer cells . Moreover, it induces sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt) .
Biochemical Pathways
This compound affects several biochemical pathways. It hampers cell cycle progression, thereby affecting the cell cycle pathway . It also influences the STAT3 signaling pathway . Additionally, it induces sustained activation of the ERK1/2 and Akt pathways .
Pharmacokinetics
It is known that this compound is a natural compound derived from the roots of salvia miltiorrhiza . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound impairs the viability of certain cancer cells without affecting the growth of normal cells . It has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells . It also exhibits a pleiotropic effect against melanoma by hampering cell cycle progression, STAT3 signaling, and malignant phenotype of A375 melanoma cells .
Biochemical Analysis
Biochemical Properties
Salviolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to increase the expression of P21 protein in a P53-dependent manner, which is essential for cell cycle regulation . Additionally, it modulates the phosphorylation levels of signal transducer and activator of transcription (STAT)3, extracellular signal-regulated kinases (ERK)1/2, and protein kinase B (Akt), indicating its multitarget effect on cell-cycle-related proteins .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In melanoma cells, this compound impairs cell cycle progression, colony formation, and metalloproteinase-2 activity . It influences cell function by modulating cell signaling pathways, such as STAT3 phosphorylation, and altering gene expression, including the upregulation of P21 . Furthermore, this compound affects cellular metabolism by inducing sustained activation of ERK1/2 and Akt .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules involved in cell cycle regulation and signaling pathways. This compound increases P21 protein expression in a P53-dependent manner, which inhibits cell cycle progression . It also modulates the phosphorylation of STAT3, ERK1/2, and Akt, which are critical for cell survival and proliferation . These interactions highlight the compound’s ability to inhibit melanoma cell growth through multiple pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, leading to sustained inhibition of melanoma cell growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity at high doses need to be carefully evaluated in future studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The structure of salviolone was confirmed through total synthesis. One synthetic route involves starting from 3,3-dimethyl-2-vinylcyclohexene and methyl acetylenedicarboxylate, proceeding through six steps to yield this compound . The reaction conditions typically involve standard organic synthesis techniques, including cyclization and oxidation reactions.
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the roots of Salvia miltiorrhiza. The roots are processed to isolate various diterpenoid derivatives, including this compound, using techniques such as ethanol extraction followed by purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: Salviolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Salviolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of diterpenoids.
Biology: Investigated for its effects on cell cycle progression and viability of cancer cells.
Medicine: Explored for its potential as an anticancer agent, particularly in melanoma treatment.
Comparison with Similar Compounds
Properties
IUPAC Name |
9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATRODNHXVHGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


